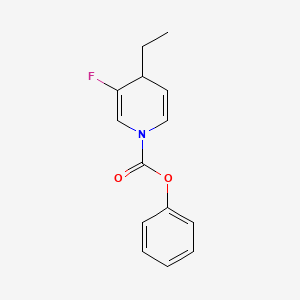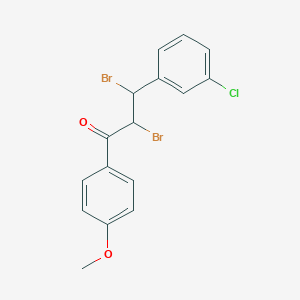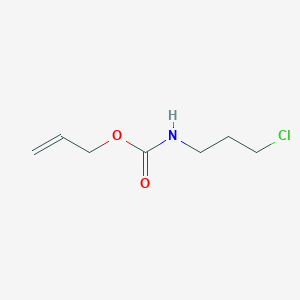
Prop-2-en-1-yl (3-chloropropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prop-2-en-1-yl (3-chloropropyl)carbamate is a chemical compound with a unique structure that combines an allyl group (prop-2-en-1-yl) and a chloropropyl group attached to a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (3-chloropropyl)carbamate typically involves the reaction of allyl alcohol with 3-chloropropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
Allyl alcohol+3-chloropropyl isocyanate→Prop-2-en-1-yl (3-chloropropyl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Prop-2-en-1-yl (3-chloropropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Prop-2-en-1-yl (3-chloropropyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Prop-2-en-1-yl (3-chloropropyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based inhibitors.
類似化合物との比較
Similar Compounds
Prop-2-en-1-yl carbamate: Lacks the chloropropyl group, making it less reactive in substitution reactions.
3-chloropropyl carbamate: Lacks the allyl group, reducing its potential for oxidation reactions.
Uniqueness
Prop-2-en-1-yl (3-chloropropyl)carbamate is unique due to the presence of both the allyl and chloropropyl groups, which allow it to undergo a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
647027-78-9 |
|---|---|
分子式 |
C7H12ClNO2 |
分子量 |
177.63 g/mol |
IUPAC名 |
prop-2-enyl N-(3-chloropropyl)carbamate |
InChI |
InChI=1S/C7H12ClNO2/c1-2-6-11-7(10)9-5-3-4-8/h2H,1,3-6H2,(H,9,10) |
InChIキー |
QBPFEJHKMUAJBP-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(=O)NCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


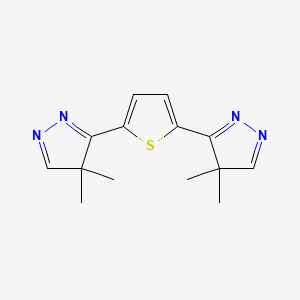
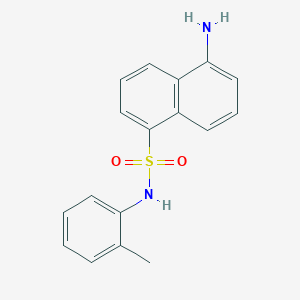
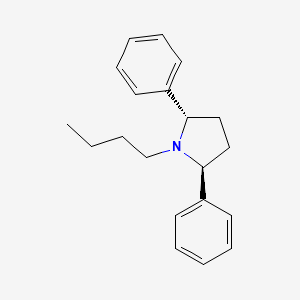
![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)
![4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B12607908.png)
![2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile](/img/structure/B12607914.png)

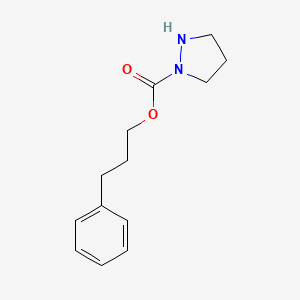
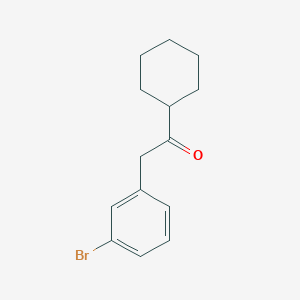
![Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI)](/img/structure/B12607936.png)
